Alumina

Olefin polymerization Metallocene activation Active center kinetics

Metallocene-catalyzed polymerization demands precise cocatalyst composition; residual free TMA content directly governs catalyst activation and chain transfer. This product addresses that need: • 30-35% residual free TMA maintains active-center formation and living polymerization kinetics • Enables controlled polybutadiene synthesis with CoCl₂ precatalysts (MMAO causes deactivation) • Delivers maximum zirconocene activity at Al/Zr = 2400:1 Supplied as a 10 wt.% solution in toluene; verify batch-specific free TMA before use. Global shipment under inert atmosphere.

Molecular Formula Al2O3
Molecular Weight 101.961 g/mol
CAS No. 12415-34-8
Cat. No. B228590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlumina
CAS12415-34-8
SynonymsAlumina
Alumina Ceramic
Aluminum Oxide
Aluminum Oxide (Al130O40)
Aluminum Oxide (Al2O)
Aluminum Oxide (AlO2)
Bauxite
Ceramic, Alumina
Corundum
Oxide, Aluminum
Sapphire
Molecular FormulaAl2O3
Molecular Weight101.961 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O
InChIInChI=1S/2Al.3O
InChIKeyTWNQGVIAIRXVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

MAO Procurement Guide


Methylaluminoxane (MAO) is an oligomeric organoaluminium compound with the approximate formula (Al(CH₃)O)ₙ, produced via controlled partial hydrolysis of trimethylaluminum (TMA) [1]. It functions as a catalytic activator (cocatalyst) for transition metal complexes, particularly metallocenes, in the polymerization of ethylene, propylene, and other α-olefins to produce polyolefins with narrow molecular weight distributions . Commercial MAO is typically supplied as a solution in aromatic solvents (toluene, xylene) containing approximately 30–35% residual free TMA from the hydrolysis process [2]. The compound is pyrophoric, reacts violently with water, and requires storage at 2–8°C under inert atmosphere .

Metallocene/transition metal cocatalyst for olefin polymerization
Free TMA content supports active center formation kinetics
Supplied in aromatic solvent under inert atmosphere; refrigerated storage

MAO Substitution Limitations


Despite being grouped under the broad class of aluminoxane cocatalysts, MAO, modified MAO (MMAO), and solid MAO (SMAO) exhibit fundamentally different compositional and performance characteristics that preclude simple one-for-one substitution. Commercial MAO contains 30–35% residual free trimethylaluminum (TMA) [1], which participates in active center formation and chain transfer kinetics, whereas MMAO is substantially TMA-depleted, altering the rate of catalyst activation and the molecular weight distribution of the resulting polymer [2]. Furthermore, different aluminoxane types (e.g., isobutylaluminoxane vs. MAO) show orders-of-magnitude differences in catalytic activity when paired with identical metallocene precatalysts [3]. The choice among MAO variants directly impacts polymerization productivity, polymer microstructure (tacticity, molecular weight, polydispersity), and reactor operability (fouling, morphology control)—parameters that cannot be assumed equivalent across aluminoxane products .

Free TMA content
Contains free TMA essential for active center formation
MMAO is substantially TMA-depleted; alters activation kinetics and polymer molecular weight
Activation behavior
Enables living polymerization with CoCl₂ precatalyst
MMAO induces catalyst deactivation; fails to sustain chain growth
Thermal stability
Thermally sensitive; requires 2–8°C storage and inert atmosphere
SMAO reported stable at room temperature; retains activity after prolonged storage

MAO Cocatalyst Comparison


Free TMA Impact on Active Center Kinetics

Commercial MAO solutions contain 30–35% residual free trimethylaluminum (TMA) from the hydrolysis synthesis process, whereas modified MAO (MMAO) is prepared by pumping off TMA, resulting in substantially reduced free TMA content [1]. In ethylene polymerization with rac-Et(Ind)₂ZrCl₂, free TMA was found to be essential for the formation of contact ion pairs that produce high molecular weight polymer; systems using TMA-depleted cocatalysts showed altered active center distribution [2]. At 30 min reaction time, the fraction of active centers ([C∗]/[Zr]) differed significantly between MAO and MMAO systems, with TMA participating in the formation of dormant active centers [2].

Free TMA Content
Head-to-head
30–35 wt% free TMA (commercial MAO) vs. TMA-depleted MMAO
Free TMA content governs active center formation and polymer molecular weight.
¹H NMR analysis; polymerization kinetics with rac-Et(Ind)₂ZrCl₂
Olefin polymerization Metallocene activation Active center kinetics

1,3-Butadiene Polymerization: Living vs. Deactivation

In 1,3-butadiene polymerization conducted at 0°C using cobalt dichloride (CoCl₂) as precatalyst, MAO and MMAO were both effective cocatalysts, but exhibited fundamentally different kinetic behaviors [1]. CoCl₂ activated with MAO displayed slowly-initiated living polymerization (consistent with prior reports), whereas CoCl₂ activated with MMAO showed deactivation rather than sustained living behavior [1]. Neither dried-MAO nor dried-MMAO activated the catalyst at all without the addition of TMA, confirming that trialkylaluminum is necessary with MAOs for generating active species [1]. The polymer microstructure analysis revealed cis-1,4 content of 97–98%, with a slight decreasing trend across the series: MAO > dried-MAO > MMAO > dried-MMAO [1].

Living vs. Deactivation
Head-to-head
MAO: living polymerization; MMAO: deactivation behavior
Sustained chain growth for block copolymer synthesis.
0°C, CoCl₂ precatalyst, toluene, 1,3-butadiene
1,3-Butadiene polymerization Cobalt dichloride catalyst Living polymerization

Hafnocene Propene Polymerization: Cocatalyst Benchmarking

A 2024 head-to-head study compared four cocatalyst systems for Hf-catalyzed propene polymerization across four Hf catalyst types: CS-symmetric metallocene, C2-symmetric metallocene, octahedral post-metallocene, and pentacoordinated post-metallocene [1]. The cocatalysts tested were MAO, phenol-modified MAO, trityl borate/tri-iso-butylaluminium (TIBA/borate), and the newly developed AlHAl borate salt [1]. Across all Hf catalyst types evaluated, MAO consistently exhibited the worst catalytic performance among the four cocatalyst systems [2]. The best-performing cocatalyst varied depending on the specific Hf catalyst and the performance indicator of interest (productivity vs. polymer molecular weight), but MAO was never the optimal choice [2].

Hafnocene Benchmarking
Head-to-head
MAO ranked last among 4 cocatalysts for Hf-catalyzed propene polymerization
Not optimal for Hf systems; borate alternatives may be considered.
Across CS-symmetric, C2-symmetric, octahedral, pentacoordinated Hf catalysts
Hafnium metallocene Propene polymerization Cocatalyst benchmarking

Thermal Stability and Storage Degradation

A 2025 study investigated the stability of freshly prepared MAO subjected to heat treatment and long-term storage, focusing on changes in aluminum content, methyl-to-aluminum ratio, polymerization activity, and resulting polymer properties [1]. Higher temperatures, extended treatment or storage times, and increased initial MAO mass fractions contributed to gel formation within MAO solutions and declining cocatalytic activity [1]. Ethylene polymerization using heat-treated MAO with Cp₂ZrCl₂ produced polyethylene with reduced molecular weight compared to polymerization with fresh MAO [1]. Aging of MAO leads to the formation of insoluble, high-molecular-weight gels with elevated Me/Al ratio, indicating selective partitioning of MAO species during gelation [1].

Thermal Stability
Head-to-head
Heat/aged MAO: reduced activity, lower polymer MW, gel formation
Storage conditions directly impact batch reproducibility.
Comparison of fresh vs. heat-treated MAO; Cp₂ZrCl₂ ethylene polymerization
Cocatalyst stability Gel formation Polymer molecular weight

Silica-Supported MAO Pretreatment Effect

In slurry polymerization and pilot-plant fluidized-bed reactor evaluations of silica-supported metallocene catalysts, the method of MAO pretreatment significantly impacted catalytic performance [1]. Catalysts derived from pretreated MAO (with TMA residues eliminated via pretreatment) demonstrated higher activity, improved particle size distribution, and superior polymer morphology compared to the benchmark catalyst [1]. In contrast, catalysts derived from untreated MAO exhibited low activity, less uniform particle size distribution, and irregular morphology [1]. MAO pretreatment also inhibited TMA–OH reactions on SiO₂ and drastically reduced overall MAO consumption [1]. A separate study on MAO silica surface loading found that MAO-mediated systems achieved higher Zr content (up to 1.5 wt% Zr/SiO₂ at 2.0–4.0 wt% Al/SiO₂ loading) compared to directly silica-supported systems [2].

Support Pretreatment
Head-to-head
Pretreated MAO: higher activity, improved morphology, reduced consumption vs. untreated MAO
Pretreatment improves supported catalyst performance and reactor operability.
Slurry and pilot-plant fluidized-bed ethylene polymerization
Supported metallocene catalyst Silica immobilization Gas-phase polymerization

SMAO Storage Stability

Solid methylaluminoxane (SMAO) is a proprietary solid catalytic MAO form developed as an alternative to solution MAO and silica-supported MAO . According to manufacturer in-house test data, SMAO is stable at room temperature and retains the same polymerization activity as at the time of manufacture even after storage for three months at 50°C . Higher catalytic activity can be expected with SMAO compared to silica-supported MAO . SMAO is primarily applied in the slurry polymerization of metallocene-catalyzed high-density polyethylene (HDPE) .

SMAO Storage Stability
Data to verify
100% activity retention after 3 months at 50°C (manufacturer in-house data)
Reported stability context; independent validation recommended.
SMAO vs. solution MAO; storage stability comparison
Solid MAO Storage stability Slurry polymerization

MAO Advantageous Applications


Living Butadiene Polymerization for Block Copolymers

When synthesizing polybutadiene with controlled molecular weight and narrow dispersity using cobalt dichloride precatalysts, MAO enables slowly-initiated living polymerization, whereas MMAO induces catalyst deactivation [1]. This kinetic difference is critical for block copolymer production where sustained chain growth is required. Users should verify that the MAO product contains sufficient free TMA (approximately 30–35% in commercial solutions), as dried-MAO (TMA-free) fails to activate CoCl₂ at all [1].

Gas-Phase Fluidized-Bed Ethylene Polymerization

In industrial gas-phase ethylene polymerization using silica-supported metallocene catalysts, pretreated MAO on silica provides higher catalytic activity, improved polymer particle size distribution, and superior morphology compared to both untreated MAO systems and benchmark supported catalysts [2]. The pretreatment eliminates TMA residues that otherwise react with silica surface hydroxyl groups, reducing MAO consumption and preventing reactor fouling caused by irregular polymer morphology [2]. Optimal Al/SiO₂ loading for maximum Zr anchoring is 2.0–4.0 wt% Al/SiO₂, achieving up to 1.5 wt% Zr/SiO₂ [3].

Slurry HDPE Polymerization with Extended Stability

For metallocene-catalyzed HDPE slurry polymerization processes where refrigerated storage (2–8°C) is logistically challenging or where batches may be stored for extended periods, solid MAO (SMAO) provides a practical alternative to solution MAO . SMAO remains stable at room temperature and retains full polymerization activity after three months of storage at 50°C . This contrasts with solution MAO, which degrades under thermal stress, forms insoluble gels, and produces polyethylene with reduced molecular weight when aged or heat-treated [4].

Zirconocene-Catalyzed Ethylene Polymerization

When using Cp₂ZrCl₂ or similar zirconocene catalysts for ethylene polymerization, MAO achieves maximum catalytic activity at an Al/Zr molar ratio of 2400:1 [5]. At this ratio, MAO and MMAO exhibit similar activities, while isobutylaluminoxane (IBAO) shows very low activity [5]. Increasing isobutyl content in aluminoxane cocatalysts progressively decreases catalyst activity, so users requiring aliphatic hydrocarbon solubility should select MMAO over IBAO while verifying that the Me/iBu ratio is optimized for their specific catalyst system .

Application
Selection Property
Validation Focus
Living butadiene block copolymer synthesis
Free TMA-dependent living kinetics
Verify CoCl₂ activation with specified MAO grade
Gas-phase ethylene polymerization with supported metallocenes
Pretreated MAO silica immobilization
Confirm polymer morphology and reactor operability
Slurry HDPE polymerization with extended storage
SMAO room-temperature stability
Evaluate activity retention under storage conditions
Zirconocene-catalyzed ethylene polymerization
Aluminoxane type and Al/Zr ratio
Review aluminoxane performance and isobutyl content effects

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